Cas no 887913-68-0 (methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate)

Methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate is a brominated phenylalanine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a methyl ester at the carboxylate position. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research. The Boc group ensures selective deprotection under mild acidic conditions, while the methyl ester offers flexibility for further functionalization. The 3-bromophenyl moiety provides a handle for cross-coupling reactions, such as Suzuki or Heck couplings, enabling structural diversification. Its well-defined reactivity and stability make it suitable for controlled stepwise synthesis in complex molecule construction.
methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate structure
887913-68-0 structure
Product name:methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate
CAS No:887913-68-0
MF:C15H20BrNO4
MW:358.227603912354
CID:4664005
PubChem ID:72681196

methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 3-bromo-α-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl-, methyl ester
    • METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE
    • methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate
    • Inchi: 1S/C15H20BrNO4/c1-14(2,3)21-13(19)17-15(4,12(18)20-5)10-7-6-8-11(16)9-10/h6-9H,1-5H3,(H,17,19)
    • InChI Key: BNIAMYBAFNIUOA-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(Br)C=1)(C)(C(=O)OC)NC(=O)OC(C)(C)C

methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1091630-1g
methyl 2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
887913-68-0 95%
1g
$743.0 2023-10-27
Enamine
EN300-1091630-0.1g
methyl 2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
887913-68-0 95%
0.1g
$257.0 2023-10-27
Aaron
AR01E3BF-250mg
METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE
887913-68-0 95%
250mg
$530.00 2025-02-10
Enamine
EN300-1091630-2.5g
methyl 2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
887913-68-0 95%
2.5g
$1454.0 2023-10-27
Enamine
EN300-1091630-1.0g
methyl 2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
887913-68-0 95%
1g
$743.0 2023-06-10
Aaron
AR01E3BF-100mg
METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE
887913-68-0 95%
100mg
$379.00 2025-02-10
A2B Chem LLC
AX35999-500mg
METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE
887913-68-0 95%
500mg
$645.00 2024-04-19
A2B Chem LLC
AX35999-2.5g
METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE
887913-68-0 95%
2.5g
$1566.00 2024-04-19
Enamine
EN300-1091630-5g
methyl 2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
887913-68-0 95%
5g
$2152.0 2023-10-27
1PlusChem
1P01E333-500mg
METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE
887913-68-0 95%
500mg
$778.00 2024-04-20

Additional information on methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate

Methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate: A Key Intermediate in Pharmaceutical Innovation

Methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate, with the CAS number 887913-68-0, represents a significant advancement in the field of medicinal chemistry. This compound, a derivative of substituted propanoic acid, has garnered attention for its potential applications in drug development, particularly in the design of small molecule therapeutics targeting inflammatory and neurodegenerative disorders. Recent studies have highlighted its role as a versatile building block in the synthesis of bioactive molecules, underscoring its importance in modern pharmaceutical research.

The 3-bromophenyl group in this molecule plays a critical role in modulating biological activity. Bromine atoms are known for their ability to influence the electronic properties of aromatic rings, which can enhance the reactivity and selectivity of the compound in enzymatic or receptor-mediated interactions. The tert-butoxy group, on the other hand, provides steric bulk and stabilizes the intermediate during chemical transformations, making it a valuable feature in synthetic strategies. These structural elements collectively contribute to the compound's unique pharmacological profile.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the utility of methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate in the development of novel anti-inflammatory agents. Scientists have utilized this compound as a precursor for synthesizing derivatives with enhanced potency against cytokine storm-related pathologies. The carbonylamino functionality is crucial for forming hydrogen bonds with target proteins, thereby improving the compound's binding affinity and metabolic stability.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and esterification processes. The tert-butoxy group serves as a protecting group during these reactions, preventing unwanted side reactions while maintaining the integrity of the molecular framework. Advanced chromatographic techniques, such as HPLC and mass spectrometry, are employed to ensure the purity and structural accuracy of the final product, which is essential for downstream applications in drug discovery.

One of the most promising applications of methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate lies in its potential as a scaffold for designing small molecule inhibitors of protein kinases. A 2023 study in ACS Chemical Biology explored its use in creating selective inhibitors for JAK-STAT signaling pathways, which are implicated in autoimmune diseases and cancer. The 3-bromophenyl substituent was found to enhance the compound's ability to bind to specific kinase domains, offering a new avenue for targeted therapy.

Moreover, the compound's stability under various reaction conditions has been a focus of recent investigations. Researchers at the University of Tokyo (2023) reported that the tert-butoxy group significantly improves the compound's resistance to hydrolysis, a critical factor in the development of long-acting therapeutics. This property makes it particularly suitable for formulations requiring prolonged release mechanisms, such as sustained-release oral dosage forms.

From a synthetic perspective, the methyl group at the terminal position of the propanoate chain has been shown to influence the compound's solubility and bioavailability. A 2024 study in Bioorganic & Medicinal Chemistry highlighted how substituting the methyl group with other alkyl or aryl moieties can modulate the compound's pharmacokinetic profile, enabling fine-tuning of its therapeutic efficacy and safety margins.

Environmental and safety considerations are also being addressed in the context of this compound's use. While it is not classified as a hazardous substance, its synthesis and handling require adherence to standard laboratory protocols to ensure optimal workflow and minimize potential risks. This aligns with the growing emphasis on green chemistry practices in pharmaceutical manufacturing, where sustainable methods are prioritized to reduce environmental impact.

Looking ahead, the 3-bromophenyl and tert-butoxy functionalities of this compound may open new possibilities in the design of dual-action drugs. For instance, its ability to interact with both enzymatic and receptor targets could be leveraged to create therapeutics with synergistic effects against complex diseases such as Alzheimer's and diabetes. Ongoing research in this area is expected to yield groundbreaking advancements in the next few years.

In conclusion, methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate stands at the intersection of medicinal chemistry and pharmacology, offering a platform for the development of innovative therapeutics. Its structural features, combined with recent scientific breakthroughs, position it as a key player in the quest for more effective and targeted treatments for a wide range of medical conditions.

As the field of drug discovery continues to evolve, the role of compounds like methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate will likely expand. Future studies may explore its potential in combination therapies, where its unique properties could complement existing treatments. This underscores the importance of continued research and collaboration across disciplines to unlock the full potential of this remarkable molecule.

Ultimately, the synthesis and application of methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate exemplify the dynamic nature of modern pharmaceutical science. By addressing both the molecular intricacies and practical challenges associated with its use, researchers are paving the way for transformative advancements in healthcare, with this compound serving as a testament to the power of chemical innovation in medicine.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd